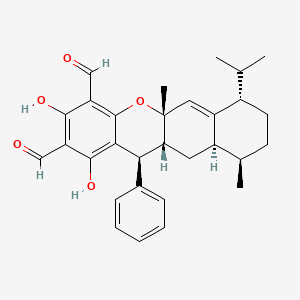

Guajadial E

Description

Properties

Molecular Formula |

C30H34O5 |

|---|---|

Molecular Weight |

474.6 g/mol |

IUPAC Name |

(5aS,7S,10R,10aR,11aR,12S)-1,3-dihydroxy-5a,10-dimethyl-12-phenyl-7-propan-2-yl-7,8,9,10,10a,11,11a,12-octahydrobenzo[b]xanthene-2,4-dicarbaldehyde |

InChI |

InChI=1S/C30H34O5/c1-16(2)19-11-10-17(3)20-12-24-25(18-8-6-5-7-9-18)26-28(34)22(14-31)27(33)23(15-32)29(26)35-30(24,4)13-21(19)20/h5-9,13-17,19-20,24-25,33-34H,10-12H2,1-4H3/t17-,19+,20-,24-,25-,30-/m1/s1 |

InChI Key |

DOFRMKNDUPWODG-VZDCTJQQSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@H](C2=C[C@@]3([C@H](C[C@H]12)[C@H](C4=C(C(=C(C(=C4O3)C=O)O)C=O)O)C5=CC=CC=C5)C)C(C)C |

Canonical SMILES |

CC1CCC(C2=CC3(C(CC12)C(C4=C(C(=C(C(=C4O3)C=O)O)C=O)O)C5=CC=CC=C5)C)C(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Guajadial E: A Technical Whitepaper on its Discovery, Natural Source, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guajadial E is a meroterpenoid natural product isolated from the leaves of the common guava, Psidium guajava L.[1] This document provides a comprehensive technical overview of the discovery, natural source, and cytotoxic properties of this compound. Detailed experimental protocols for its isolation and cytotoxicity assessment are presented, along with a summary of its known biological activity against various cancer cell lines. While the precise signaling pathways affected by this compound remain an area for further investigation, this whitepaper consolidates the current knowledge to support ongoing research and drug development efforts.

Discovery and Natural Source

This compound was first reported as a new natural product in 2013 by Gao et al., as part of a study that identified a series of novel meroterpenoids, named Guajadials C-F, from the leaves of Psidium guajava[1]. This discovery added to the growing class of complex secondary metabolites isolated from this plant species, which is widely cultivated in tropical and subtropical regions for its fruit and traditional medicinal uses.

The structure of this compound, along with its congeners, was elucidated through extensive spectroscopic analysis, including High-Resolution Electron Impact Mass Spectrometry (HREIMS), and various Nuclear Magnetic Resonance (NMR) techniques (¹H NMR, ¹³C NMR, HSQC, and HMBC)[1].

Experimental Protocols

Isolation of this compound from Psidium guajava Leaves

The following protocol is based on the methodology described for the isolation of Guajadials C-F[1].

2.1.1. Extraction

-

Air-dried and powdered leaves of Psidium guajava are subjected to exhaustive extraction with 95% ethanol at room temperature.

-

The resulting ethanol extract is concentrated under reduced pressure to yield a crude residue.

-

The crude extract is then suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol to fractionate the components based on polarity.

2.1.2. Chromatographic Separation

-

The ethyl acetate fraction, which contains this compound, is subjected to column chromatography on silica gel.

-

A gradient elution system of chloroform-methanol is typically employed to separate the components.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing compounds with similar TLC profiles are combined.

-

Further purification of the combined fractions is achieved through repeated column chromatography on silica gel and Sephadex LH-20.

-

Final purification to yield this compound is performed using semi-preparative High-Performance Liquid Chromatography (HPLC).

Caption: Isolation workflow for this compound.

Cytotoxicity Assessment

The cytotoxic activity of this compound has been evaluated against various human cancer cell lines using the MTS assay, a colorimetric method for assessing cell viability. The following is a generalized protocol for such an assay.

2.2.1. Cell Culture and Treatment

-

Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

The following day, the cells are treated with various concentrations of this compound (typically in a range from 0 to 40 µM) for a specified period (e.g., 48 hours)[2].

2.2.2. MTS Assay Procedure

-

Following the treatment period, a solution containing a tetrazolium compound (MTS) and an electron coupling reagent (PES) is added to each well.

-

The plates are incubated for a further 1-4 hours to allow for the bioreduction of MTS into a colored formazan product by metabolically active cells.

-

The absorbance of the formazan product is measured at a specific wavelength (typically 490 nm) using a microplate reader.

-

The cell viability is calculated as a percentage of the untreated control, and the half-maximal inhibitory concentration (IC₅₀) is determined from the dose-response curve.

Biological Activity and Data Presentation

This compound has demonstrated cytotoxic effects against a range of human cancer cell lines. The available quantitative data, in the form of IC₅₀ values, are summarized in the tables below.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| MCF-7 | Breast Cancer | 7.78 | [2] |

| A-549 | Lung Cancer | 6.30 | [2] |

| SMMC-7721 | Hepatoma | 5.59 | [2] |

| SW480 | Colon Cancer | 13.39 | [2] |

| HL-60 | Leukemia | 7.77 | [2] |

Table 1: Cytotoxicity of this compound against various cancer cell lines as reported by MedchemExpress.[2]

| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Reference |

| A549 | Lung Cancer | 6.30 | [1] |

| MCF7 | Breast Cancer | 7.78 | [1] |

| HL60 | Leukemia | 7.77 | [1] |

| SMMC-7721 | Hepatoma | 5.59 | [1] |

Table 2: Cytotoxicity of this compound as reported in "The Anticancer Potential of Psidium guajava (Guava) Extracts".[1]

Signaling Pathways and Mechanism of Action (Further Research Needed)

To date, specific studies elucidating the signaling pathways modulated by this compound have not been identified in the public domain. Research on the broader class of "guajadial" compounds and crude extracts of Psidium guajava suggests potential mechanisms of action, including the induction of apoptosis and cell cycle arrest. Some studies on related meroterpenoids from guava have also suggested a tamoxifen-like mechanism, potentially involving estrogen receptors.[3]

However, it is crucial to note that these findings may not be directly extrapolated to this compound. The unique structural features of this compound may confer a distinct mode of action. Therefore, the investigation of the specific molecular targets and signaling pathways affected by this compound represents a significant area for future research.

Caption: Current understanding of this compound's mechanism.

Conclusion

This compound, a meroterpenoid from Psidium guajava leaves, exhibits promising cytotoxic activity against a variety of cancer cell lines. This whitepaper has provided a detailed account of its discovery, natural sourcing, and the experimental protocols for its isolation and bioactivity assessment. While the quantitative data on its cytotoxicity are compelling, a significant knowledge gap exists regarding its precise mechanism of action and the signaling pathways it modulates. Further research in these areas is warranted to fully understand the therapeutic potential of this compound and to advance its development as a potential anticancer agent.

References

Guajadial E: A Technical Whitepaper on its Phytochemical Profile in Psidium guajava

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psidium guajava L., commonly known as guava, is a plant rich in a diverse array of secondary metabolites, including flavonoids, phenolics, and triterpenes. Among the most promising of these are the meroterpenoids, a class of compounds with demonstrated biological activities. This technical guide focuses on Guajadial E, a sesquiterpenoid-based meroterpenoid isolated from the leaves of Psidium guajava. This compound has garnered significant interest within the scientific community for its pronounced cytotoxic effects against various cancer cell lines. This document provides a comprehensive overview of the phytochemical profile of this compound, its isolation and characterization, and its potential mechanisms of action, with a focus on data relevant to researchers and drug development professionals.

Phytochemical Profile of this compound

This compound is a member of a group of related compounds known as guajadials, which are characterized by a sesquiterpenoid core linked to a phloroglucinol derivative. The structure of this compound, along with its analogs Guajadials C, D, and F, was first elucidated through extensive spectroscopic analysis.[1][2]

Quantitative Data

The primary quantitative data available for this compound pertains to its biological activity, specifically its cytotoxicity against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Cancer | 7.78 |

| A-549 | Lung Cancer | 6.30 |

| SMMC-7721 | Hepatocellular Carcinoma | 5.59 |

| SW480 | Colon Cancer | 13.39 |

| HL-60 | Promyelocytic Leukemia | 7.77 |

Data sourced from MedChemExpress, citing unpublished data.

At present, specific data regarding the concentration and yield of this compound from Psidium guajava leaves is not extensively published. However, the isolation of several milligrams of the compound for research purposes has been documented.

Experimental Protocols

Isolation and Purification of this compound from Psidium guajava Leaves

The following protocol is a generalized procedure based on the successful isolation of this compound and related meroterpenoids.[1][2]

1. Plant Material and Extraction:

-

Air-dried and powdered leaves of Psidium guajava are extracted with 95% ethanol at room temperature.

-

The solvent is evaporated under reduced pressure to yield a crude extract.

2. Fractionation:

-

The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.

-

The ethyl acetate fraction, which typically contains the meroterpenoids, is concentrated.

3. Chromatographic Purification:

-

The ethyl acetate fraction is subjected to column chromatography on silica gel.

-

A gradient elution is performed using a solvent system of increasing polarity, such as a chloroform-methanol gradient.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing compounds with similar TLC profiles are combined.

-

Further purification is achieved through repeated column chromatography on silica gel and Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

4. Structure Elucidation:

-

The structure of the isolated compound is confirmed using spectroscopic methods, including:

-

Mass Spectrometry (MS): To determine the molecular weight and formula.

-

Nuclear Magnetic Resonance (NMR): 1D (1H and 13C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to elucidate the chemical structure and stereochemistry.

-

Cytotoxicity Assay: Sulforhodamine B (SRB) Protocol

The following is a detailed protocol for the SRB assay, a colorimetric method used to determine cell viability and cytotoxicity.

1. Cell Plating:

-

Seed cells in a 96-well microtiter plate at an appropriate density (e.g., 5,000-10,000 cells/well).

-

Incubate for 24 hours under standard cell culture conditions (37°C, 5% CO2).

2. Compound Treatment:

-

Treat the cells with various concentrations of this compound.

-

Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubate for the desired exposure time (e.g., 48 or 72 hours).

3. Cell Fixation:

-

Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well.

-

Incubate the plate at 4°C for 1 hour.

4. Washing:

-

Wash the plate four to five times with slow-running tap water to remove the TCA.

-

Allow the plate to air-dry completely at room temperature.

5. Staining:

-

Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.

-

Incubate at room temperature for 30 minutes.

6. Removal of Unbound Dye:

-

Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound SRB.

-

Allow the plate to air-dry completely.

7. Solubilization and Absorbance Measurement:

-

Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

-

Place the plate on a shaker for 10 minutes to solubilize the protein-bound dye.

-

Measure the absorbance at 510 nm using a microplate reader.

8. Data Analysis:

-

Calculate the percentage of cell growth inhibition compared to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Potential Signaling Pathways and Mechanism of Action

While the specific signaling pathways modulated by this compound have not been fully elucidated, the activities of closely related compounds and crude extracts of Psidium guajava provide insights into its potential mechanisms of action.

The structurally similar compound, Guajadial, has been reported to possess anti-estrogenic activity and may act as a selective estrogen receptor modulator (SERM), similar to tamoxifen. Furthermore, Guajadial has been shown to reverse multidrug resistance in breast cancer cells by inhibiting the expression of ABC transporters and suppressing the PI3K/Akt signaling pathway.

Aqueous extracts of Psidium guajava leaves have been demonstrated to induce apoptosis in prostate cancer cells through the modulation of several key signaling pathways, including the inactivation of Akt and the activation of p38 and Erk1/2, which are components of the MAPK pathway. Additionally, guava leaf extracts have been shown to inhibit the NF-κB pathway, a critical regulator of inflammation and cell survival.

Given the structural similarity and potent cytotoxic activity of this compound, it is plausible that it may exert its anticancer effects through one or more of the following signaling pathways:

-

PI3K/Akt Pathway: Inhibition of this pathway can lead to decreased cell survival and proliferation.

-

MAPK Pathway: Modulation of MAPK signaling can induce apoptosis.

-

NF-κB Pathway: Inhibition of NF-κB can sensitize cancer cells to apoptosis and reduce inflammation-driven tumor progression.

Conclusion

This compound is a promising phytochemical from Psidium guajava with significant cytotoxic activity against a range of cancer cell lines. While further research is required to fully elucidate its mechanism of action and to quantify its presence in the plant, the available data suggests that it holds potential as a lead compound for the development of novel anticancer therapeutics. The experimental protocols and potential signaling pathways outlined in this technical guide provide a foundation for future research in this area. It is recommended that further studies focus on the in vivo efficacy of this compound, its specific molecular targets, and the development of optimized extraction and purification methods to facilitate its broader investigation.

References

The Enigmatic Pathway of Guajadial E: A Technical Guide to its Putative Biosynthesis in Psidium guajava

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guajadial E, a complex meroterpenoid isolated from the leaves of guava (Psidium guajava), has garnered significant interest within the scientific community due to its pronounced cytotoxic activities against various cancer cell lines. As a member of the guajadial family of natural products, its intricate chemical architecture presents both a formidable challenge and a compelling opportunity for synthetic chemists and drug development professionals. This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of this compound. Drawing upon established knowledge of related meroterpenoid biosynthesis, this document outlines a putative pathway, details generalized experimental protocols for its elucidation, and presents available quantitative data. Furthermore, we employ Graphviz visualizations to illustrate the proposed biochemical transformations and experimental workflows, offering a valuable resource for researchers seeking to unravel the complexities of this promising bioactive compound.

Introduction

Psidium guajava L., commonly known as guava, is a rich source of a diverse array of secondary metabolites, including a unique class of meroterpenoids known as guajadials. These compounds are characterized by a hybrid structure derived from both the terpenoid and polyketide pathways. Among them, this compound has demonstrated significant cytotoxic potential, making its biosynthesis a subject of considerable academic and industrial interest. While the precise enzymatic machinery responsible for the synthesis of this compound remains to be fully characterized, a plausible biosynthetic pathway can be postulated based on the well-documented biosynthesis of its structural isomers, Guajadial and Psidial A. This guide aims to consolidate the existing, albeit limited, knowledge and provide a structured framework for future research into the biosynthesis of this compound.

The Putative Biosynthesis Pathway of this compound

The biosynthesis of guajadials is widely accepted to proceed via a key hetero-Diels-Alder reaction. This central transformation involves the cycloaddition of a sesquiterpene, derived from the mevalonate (MVA) or methylerythritol phosphate (MEP) pathway, with an ortho-quinone methide, a reactive intermediate originating from the phenylpropanoid pathway.

Precursor Synthesis

2.1.1. The Sesquiterpene Moiety: β-Caryophyllene

The terpenoid precursor for the guajadial scaffold is believed to be the sesquiterpene β-caryophyllene. Its biosynthesis commences with the universal five-carbon isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These units are condensed to form farnesyl pyrophosphate (FPP), the direct precursor to all sesquiterpenes. A dedicated terpene synthase, likely a β-caryophyllene synthase, then catalyzes the cyclization of FPP to yield the characteristic bicyclic structure of β-caryophyllene.

2.1.2. The Phloroglucinol Moiety: An ortho-Quinone Methide

The aromatic portion of this compound is derived from the phenylpropanoid pathway, starting from the amino acid phenylalanine. A series of enzymatic transformations, including deamination, hydroxylation, and chain shortening, leads to the formation of a benzaldehyde derivative. This intermediate is then proposed to be further functionalized with two formyl groups and hydroxyl groups to yield a diformylphloroglucinol. The final reactive species, an ortho-quinone methide, is generated in situ through a condensation reaction.

The Key Hetero-Diels-Alder Reaction

The cornerstone of guajadial biosynthesis is the enzyme-catalyzed [4+2] cycloaddition between β-caryophyllene and the ortho-quinone methide. The stereochemical outcome of this reaction is critical in determining the final structure of the various guajadial isomers. It is hypothesized that different enzymes or different active site conformations of the same enzyme could lead to the formation of distinct diastereomers, including this compound.

Post-Cycloaddition Modifications

Following the hetero-Diels-Alder reaction, further enzymatic modifications, such as oxidations, reductions, or rearrangements, may occur to yield the final structure of this compound. The exact nature of these tailoring steps remains speculative and requires experimental validation.

Quantitative Data

Currently, there is a paucity of quantitative data regarding the biosynthesis of this compound. The available data primarily pertains to its biological activity, specifically its cytotoxicity against various human cancer cell lines.

| Cell Line | IC₅₀ (µM) |

| MCF-7 (Breast Cancer) | 7.78 |

| A-549 (Lung Cancer) | 6.30 |

| SMMC-7721 (Hepatocellular Carcinoma) | 5.59 |

| SW480 (Colon Cancer) | 13.39 |

| HL-60 (Leukemia) | 7.77 |

Experimental Protocols for Pathway Elucidation

The elucidation of the this compound biosynthetic pathway will necessitate a multi-pronged approach, integrating techniques from molecular biology, biochemistry, and analytical chemistry. Below are generalized protocols for key experiments.

Identification of Candidate Genes

A transcriptomics-based approach (RNA-seq) of P. guajava tissues actively producing this compound (e.g., young leaves) can identify candidate genes. Co-expression analysis with known genes from the terpenoid and phenylpropanoid pathways can help pinpoint putative terpene synthases, cytochrome P450s, and other enzymes involved.

Heterologous Expression and Enzyme Characterization

Candidate genes will be cloned into suitable expression vectors for heterologous expression in microbial hosts such as Escherichia coli or Saccharomyces cerevisiae. The recombinant enzymes will then be purified and their activity assayed.

Protocol: Enzyme Assay for a Putative β-Caryophyllene Synthase

-

Reaction Mixture: Prepare a 500 µL reaction mixture containing 50 mM HEPES buffer (pH 7.2), 10 mM MgCl₂, 1 mM DTT, 10% (v/v) glycerol, 50 µM FPP, and 1-5 µg of the purified recombinant enzyme.

-

Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.

-

Extraction: Extract the reaction products by adding an equal volume of n-hexane and vortexing vigorously.

-

Analysis: Analyze the organic phase by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the formation of β-caryophyllene by comparison with an authentic standard.

In Vitro Reconstitution of the Pathway

To confirm the entire pathway, a stepwise in vitro reconstitution can be performed by combining the purified recombinant enzymes with the necessary precursors.

Protocol: In Vitro Reconstitution of the Hetero-Diels-Alder Reaction

-

Precursor Generation: Generate the ortho-quinone methide in situ from its phloroglucinol precursor.

-

Enzymatic Reaction: In a reaction buffer similar to the one described above, combine the ortho-quinone methide, β-caryophyllene, and the putative Diels-Alderase enzyme.

-

Incubation and Extraction: Incubate the reaction and extract the products as previously described.

-

Analysis: Analyze the reaction products by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the formation of guajadial isomers, including this compound.

Conclusion and Future Perspectives

The biosynthesis of this compound in Psidium guajava represents a fascinating example of the chemical ingenuity of plants. While the complete pathway remains to be definitively elucidated, the proposed route involving a key hetero-Diels-Alder reaction provides a solid foundation for future research. The experimental workflows outlined in this guide offer a roadmap for identifying and characterizing the enzymes responsible for the synthesis of this potent bioactive molecule. A thorough understanding of the biosynthetic machinery will not only provide fundamental insights into plant secondary metabolism but also pave the way for the biotechnological production of this compound and its analogs for potential therapeutic applications. The development of a robust and scalable production platform for these complex molecules holds immense promise for the future of drug discovery and development.

Guajadial E: A Comprehensive Technical Review of its Biological Activity and Cytotoxic Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guajadial E, a meroterpenoid derived from the leaves of the guava plant (Psidium guajava), has emerged as a compound of significant interest in the field of oncology and pharmacology. This technical guide provides an in-depth analysis of the biological activity and cytotoxic properties of this compound, with a focus on its potential as an anti-cancer agent. This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes potential mechanisms of action to support further research and development efforts.

Cytotoxic Properties of this compound

This compound has demonstrated potent cytotoxic effects against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency in inhibiting biological or biochemical functions, have been determined through in vitro studies.

Table 1: IC50 Values of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | IC50 (µg/mL) |

| A549 | Lung Carcinoma | 6.30 | 2.99 |

| MCF-7 | Breast Adenocarcinoma | 7.78 | 3.69 |

| HL-60 | Promyelocytic Leukemia | 7.77 | 3.69 |

| SMMC-7721 | Hepatocellular Carcinoma | 5.59 | 2.65 |

| SW480 | Colorectal Adenocarcinoma | 13.39 | 6.35 |

| HCT116 | Colorectal Carcinoma | 4.69 | 2.22 |

| CCRF-CEM | Acute Lymphoblastic Leukemia | 12.7 | 6.03 |

| DU145 | Prostate Carcinoma | 23.2 | 11.01 |

| Huh7 | Hepatocellular Carcinoma | 51.5 | 24.44 |

Note: The conversion from µg/mL to µM is based on the molar mass of this compound (474.59 g/mol ).

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the study of this compound's cytotoxic properties.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell lines (e.g., A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

This compound stock solution (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%) and a blank (medium only).

-

Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the concentration of this compound and fitting the data to a sigmoidal dose-response curve.

Apoptosis Assay by Flow Cytometry (Annexin V-FITC/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine to the outer leaflet of the plasma membrane and membrane integrity.

Materials:

-

Treated and untreated cancer cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-FITC negative, PI negative.

-

Early apoptotic cells: Annexin V-FITC positive, PI negative.

-

Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.

-

Potential Signaling Pathways

While direct experimental evidence exclusively for this compound is still emerging, studies on related meroterpenoids from Psidium guajava and network pharmacology analyses suggest potential involvement in key cancer-related signaling pathways. The following diagrams illustrate these hypothetical mechanisms.

Based on network pharmacology studies, this compound is predicted to interact with proteins involved in apoptosis and cell cycle regulation. The following diagram illustrates a potential mechanism of action leading to apoptosis.

Furthermore, related compounds have been shown to affect the Ras/MAPK signaling pathway, which is crucial for cell proliferation and survival. A potential inhibitory effect of this compound on this pathway is depicted below.

Conclusion and Future Directions

This compound exhibits significant cytotoxic activity against a broad range of cancer cell lines, highlighting its potential as a lead compound for the development of novel anticancer therapeutics. The provided experimental protocols serve as a foundation for researchers to further investigate its biological effects. While the precise molecular mechanisms of this compound are not yet fully elucidated, preliminary data and analysis of related compounds suggest an induction of apoptosis, possibly through the intrinsic pathway, and potential interference with pro-survival signaling cascades like the Ras/MAPK pathway.

Future research should focus on definitively identifying the direct molecular targets of this compound and validating its effects on the proposed signaling pathways through comprehensive experimental studies, including Western blot analysis of key pathway proteins and cell cycle analysis. Such studies will be crucial in advancing our understanding of this compound and harnessing its therapeutic potential.

Preliminary Insights into the Mechanism of Action of Guajadial E: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guajadial E, a meroterpenoid derived from the leaves of Psidium guajava (guava), has emerged as a compound of interest in oncological research due to its demonstrated cytotoxic effects against various cancer cell lines. Preliminary studies suggest that its mechanism of action may be multifaceted, potentially involving the modulation of key signaling pathways implicated in cell proliferation and survival. This technical guide synthesizes the currently available preliminary data on this compound and related compounds to provide a foundational understanding for further research and development. While specific mechanistic data for this compound is limited, this paper draws inferences from studies on the closely related compound, Guajadial, and the broader activities of Psidium guajava extracts to propose potential avenues of investigation.

Cytotoxic Activity of this compound

Initial in vitro studies have established the cytotoxic potential of this compound across a panel of human cancer cell lines. The half-maximal inhibitory concentrations (IC50) from these preliminary assessments are summarized below.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 7.78[1] |

| A-549 | Lung Carcinoma | 6.30[1] |

| SMMC-7721 | Hepatocellular Carcinoma | 5.59[1] |

| SW480 | Colon Adenocarcinoma | 13.39[1] |

| HL-60 | Promyelocytic Leukemia | 7.77[1] |

| HCT116 | Colorectal Carcinoma | 4.69[2] |

| CCRF-CEM | Acute Lymphoblastic Leukemia | 12.7[2] |

| DU145 | Prostate Carcinoma | 23.2[2] |

| Huh7 | Hepatocellular Carcinoma | 51.5[2] |

Postulated Mechanisms of Action

Direct mechanistic studies on this compound are not yet widely published. However, research on the related meroterpenoid, Guajadial, and the broader extracts of Psidium guajava provide valuable insights into potential pathways that this compound may influence.

Inhibition of Pro-Proliferative Signaling: The Ras/MAPK Pathway

Studies on Guajadial have demonstrated its ability to inhibit the proliferation of non-small cell lung cancer (NSCLC) cells (A549) by blocking the Ras/MAPK signaling pathway.[2][3] This pathway is a critical regulator of cell growth, differentiation, and survival, and its dysregulation is a hallmark of many cancers. It is plausible that this compound may exert its cytotoxic effects through a similar mechanism.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Guajadial E from Psidium guajava

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guajadial E is a meroterpenoid compound isolated from the leaves of Psidium guava (guava).[1][2] This natural product has demonstrated significant cytotoxic activity against a panel of human cancer cell lines, indicating its potential as a lead compound in the development of novel anticancer therapeutics. These application notes provide a comprehensive overview of the extraction and isolation of this compound and related meroterpenoids from Psidium guajava leaves, based on established scientific literature. The protocols detailed below are generalized from methods used for the successful isolation of similar compounds from the same plant source.

Data Summary

While specific yield data for this compound is not extensively reported in publicly available literature, the following table summarizes the cytotoxic activity of this compound against various cancer cell lines. This data highlights the compound's potential and underscores the importance of efficient extraction and isolation protocols.

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Cancer | 7.78[1] |

| A-549 | Lung Cancer | 6.30[1] |

| SMMC-7721 | Hepatocellular Carcinoma | 5.59[1] |

| SW480 | Colon Cancer | 13.39[1] |

| HL-60 | Promyelocytic Leukemia | 7.77[1] |

Experimental Protocols

The following protocols are a composite of methodologies reported for the extraction of meroterpenoids, including various guajadials, from Psidium guajava leaves. Researchers should optimize these protocols based on their specific laboratory conditions and research objectives.

Protocol 1: General Extraction of Meroterpenoids from Psidium guajava Leaves

This protocol outlines a general procedure for obtaining a crude extract enriched with meroterpenoids.

1. Plant Material Collection and Preparation:

- Collect fresh, healthy leaves of Psidium guajava.

- Wash the leaves thoroughly with distilled water to remove any dirt and contaminants.

- Air-dry the leaves in a well-ventilated area, shielded from direct sunlight, for 7-10 days, or until they are brittle.

- Grind the dried leaves into a fine powder using a mechanical grinder.

2. Solvent Extraction:

- Weigh the dried leaf powder.

- Macerate the powder in 95% ethanol at a solid-to-solvent ratio of 1:10 (w/v) for 72 hours at room temperature with occasional agitation.[3]

- Alternatively, sequential extraction with solvents of increasing polarity (e.g., hexane, dichloromethane, then methanol) can be employed to fractionate the extract based on polarity.[4] For instance, a dichloromethane extract has been shown to be enriched in guajadial.[4]

- Filter the extract through Whatman No. 1 filter paper.

- Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

Protocol 2: Fractionation and Isolation of this compound

This protocol describes the chromatographic separation of the crude extract to isolate this compound.

1. Crude Extract Fractionation:

- Dissolve the crude extract in a minimal amount of methanol.

- Subject the dissolved extract to column chromatography over silica gel (70-230 mesh).

- Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate and then methanol.

- Collect fractions of 20-50 mL and monitor the separation by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., hexane:ethyl acetate).

2. Purification of this compound:

- Combine fractions showing similar TLC profiles, particularly those suspected to contain this compound based on preliminary analysis or comparison with standards if available.

- Further purify the combined fractions using preparative high-performance liquid chromatography (HPLC) on a C18 column.

- Use a mobile phase gradient of methanol and water or acetonitrile and water to achieve fine separation.

- Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

- Evaporate the solvent from the collected fraction under reduced pressure to obtain the purified this compound.

3. Structural Elucidation:

- Confirm the identity and purity of the isolated compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR; ¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Visualizations

Experimental Workflow

Caption: Workflow for the extraction and isolation of this compound.

Proposed Signaling Pathway Inhibition by Related Guajadials

While the specific signaling pathway of this compound is not yet fully elucidated, research on the closely related compound, Guajadial, suggests potential mechanisms of action. Guajadial has been shown to inhibit the Ras/MAPK pathway and exhibit anti-estrogenic activity.[4][5]

Caption: Proposed inhibition of the Ras/MAPK pathway by Guajadial.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Meroterpenoids from the leaves of Psidium guajava (guava) cultivated in Korea using MS/MS-based molecular networking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

"Guajadial E" cytotoxicity assay protocol (e.g., MTT assay)

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Guajadial E, a meroterpenoid compound isolated from Psidium guajava (guava) leaves, has demonstrated notable cytotoxic effects against various human cancer cell lines.[1][2] This document provides a detailed protocol for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for evaluating cell viability.[3] Additionally, it summarizes the reported cytotoxic activity of this compound and illustrates a potential signaling pathway involved in its mechanism of action.

Data Presentation

The cytotoxic activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cell population. The following table summarizes the reported IC50 values of this compound against various cancer cell lines after a 48-hour incubation period.[1]

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Cancer | 7.78 |

| A-549 | Lung Cancer | 6.30 |

| SMMC-7721 | Hepatocellular Carcinoma | 5.59 |

| SW480 | Colon Cancer | 13.39 |

| HL-60 | Promyelocytic Leukemia | 7.77 |

Experimental Protocols

MTT Assay Protocol for this compound Cytotoxicity

This protocol outlines the steps for determining the cytotoxic effects of this compound on adherent cancer cell lines using the MTT assay. The principle of this assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells, a process primarily carried out by mitochondrial dehydrogenases.[4] The amount of formazan produced is directly proportional to the number of viable cells.[2]

Materials:

-

This compound

-

Human cancer cell line of interest (e.g., A-549)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well flat-bottom sterile microplates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture the selected cancer cell line in a T-75 flask until it reaches 70-80% confluency.

-

Wash the cells with sterile PBS and detach them using Trypsin-EDTA.

-

Resuspend the cells in complete culture medium and perform a cell count.

-

Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours to allow the cells to attach.

-

-

Treatment with this compound:

-

Prepare a stock solution of this compound in DMSO.

-

On the day of the experiment, prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0-40 µM).

-

Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a negative control (medium only).

-

Incubate the plate for 48 hours.

-

-

MTT Incubation:

-

After the 48-hour incubation, add 20 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for an additional 4 hours at 37°C, protected from light.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value.

-

Mandatory Visualizations

Experimental Workflow

Caption: Workflow of the MTT assay for assessing this compound cytotoxicity.

Signaling Pathway

Guajadial has been reported to exert its anticancer effects through multiple mechanisms. One proposed pathway involves the suppression of the PI3K/Akt signaling cascade, which is crucial for cell survival and proliferation.[5] Another potential mechanism is through an anti-estrogenic effect, similar to tamoxifen, by interacting with estrogen receptors.[6][7] The following diagram illustrates the potential inhibition of the PI3K/Akt pathway by Guajadial.

References

- 1. researchgate.net [researchgate.net]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. MTT assay overview | Abcam [abcam.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Anti-Estrogenic Activity of Guajadial Fraction, from Guava Leaves (Psidium guajava L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vitro Evaluation of Guajadial E

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guajadial E is a meroterpenoid compound isolated from Psidium guajava (guava) leaves.[1][2] Meroterpenoids from this plant have garnered significant interest for their potential therapeutic properties, including anticancer and anti-inflammatory activities.[2][3][4][5] this compound, in particular, has demonstrated cytotoxic effects against a variety of human cancer cell lines, suggesting its potential as a candidate for further investigation in oncology drug development.[1][6]

These application notes provide a comprehensive framework for the in vitro experimental design to characterize the biological activities of this compound. The protocols detailed below are intended to guide researchers in assessing its cytotoxic and potential mechanistic effects on cancer cells.

Data Presentation: Summary of In Vitro Cytotoxicity of this compound

The following table summarizes the reported 50% inhibitory concentration (IC50) values of this compound against various human cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |

| SMMC-7721 | Hepatocellular Carcinoma | 5.59 | 48 |

| A-549 | Lung Carcinoma | 6.30 | 48 |

| HL-60 | Promyelocytic Leukemia | 7.77 | 48 |

| MCF-7 | Breast Adenocarcinoma | 7.78 | 48 |

| SW480 | Colorectal Adenocarcinoma | 13.39 | 48 |

| HCT-116 | Colorectal Carcinoma | 4.69 | Not Specified |

| CCRF-CEM | Acute Lymphoblastic Leukemia | 12.7 | Not Specified |

| A549 | Lung Carcinoma | 18.4 | Not Specified |

| DU145 | Prostate Carcinoma | 23.2 | Not Specified |

| Huh7 | Hepatocellular Carcinoma | 51.5 | Not Specified |

Data compiled from multiple sources.[1][6]

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of this compound on cancer cells by measuring mitochondrial dehydrogenase activity.

Materials:

-

This compound (stock solution in DMSO)

-

Human cancer cell lines (e.g., A-549, MCF-7, SMMC-7721)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-Buffered Saline (PBS)

-

Multiskan plate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 0 to 40 µM.[1] Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.

-

Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.[1]

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a dose-response curve.

Apoptosis and Cell Cycle Analysis by Flow Cytometry

This protocol aims to investigate whether this compound induces apoptosis and/or causes cell cycle arrest.

Materials:

-

This compound

-

Human cancer cell lines

-

6-well cell culture plates

-

Complete cell culture medium

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

-

PI/RNase Staining Buffer for cell cycle analysis

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around its IC50 value for 24 and 48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.

-

For Apoptosis Analysis:

-

Resuspend the cell pellet in 1X Binding Buffer.

-

Add Annexin V-FITC and PI according to the manufacturer's instructions.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the samples by flow cytometry within 1 hour.

-

-

For Cell Cycle Analysis:

-

Fix the cells in cold 70% ethanol overnight at -20°C.

-

Wash the cells with PBS and resuspend in PI/RNase Staining Buffer.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples by flow cytometry.

-

-

Data Analysis: Analyze the flow cytometry data to quantify the percentage of cells in different phases of the cell cycle (G1, S, G2/M) and the percentage of apoptotic cells (early and late).

Western Blot Analysis of Signaling Pathways

This protocol is designed to explore the molecular mechanism of this compound's action, drawing on the known effects of the related compound, guajadial, which has been shown to affect the PI3K/Akt and Ras/MAPK pathways.[6][7]

Materials:

-

This compound

-

Human cancer cell lines (e.g., A-549)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against total and phosphorylated forms of Akt, ERK, and other relevant proteins)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Treat cells with this compound for a specified time, then lyse the cells in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on SDS-PAGE gels.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Data Analysis: Densitometrically quantify the protein bands and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

Caption: Experimental workflow for the in vitro evaluation of this compound.

Caption: Hypothesized signaling pathways affected by this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Anti-Estrogenic Activity of Guajadial Fraction, from Guava Leaves (Psidium guajava L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory effects of an ethanolic extract of guava (Psidium guajava L.) leaves in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Guajadial E in Preclinical Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guajadial E is a meroterpenoid compound isolated from the leaves of Psidium guajava (guava). In vitro studies have demonstrated its cytotoxic effects against a variety of human cancer cell lines.[1] This document provides detailed application notes and protocols for researchers interested in evaluating the anticancer potential of this compound and related compounds in in vivo xenograft mouse models. It is important to note that while this compound has shown promising in vitro activity, to date, specific in vivo xenograft studies published in peer-reviewed literature using the isolated this compound compound are limited. The protocols and data presented herein are based on studies conducted with closely related compounds, such as Guajadial and guajadial-enriched fractions from Psidium guajava, which have demonstrated significant antitumor effects in preclinical models.[1][2]

In Vitro Cytotoxicity of this compound

Prior to in vivo evaluation, the cytotoxic activity of this compound has been established across multiple human cancer cell lines. This data is crucial for cell line selection in xenograft models.

Table 1: In Vitro Cytotoxicity of this compound (IC50 values)

| Cell Line | Cancer Type | IC50 (µg/mL) |

| A549 | Lung Cancer | 6.30 |

| MCF-7 | Breast Cancer | 7.78 |

| HL-60 | Leukemia | 7.77 |

| SMMC-7721 | Hepatocellular Carcinoma | 5.59 |

Data sourced from Gao et al., as cited in reference[1].

In Vivo Xenograft Mouse Model Studies with Guajadial and Enriched Fractions

The following sections detail the experimental protocols and findings from in vivo studies using Guajadial and meroterpene-enriched fractions containing guajadial. These serve as a valuable reference for designing future studies with the purified this compound compound.

Study I: Meroterpene-Enriched Fraction in a Solid Ehrlich Murine Breast Adenocarcinoma Model

A study by Rizzo et al. evaluated a meroterpene-enriched fraction containing guajadial, psidial A, and psiguadials A and B in a solid Ehrlich murine breast adenocarcinoma model. The fraction was highly effective in inhibiting tumor growth.[2]

Experimental Protocol:

-

Animal Model: Female BALB/c mice.

-

Cell Line: Ehrlich ascites carcinoma (EAC) cells.

-

Tumor Induction: Subcutaneous injection of 2.5 x 10^6 EAC cells in the right flank.

-

Treatment Groups:

-

Negative Control: Vehicle.

-

Positive Control: Doxorubicin.

-

Experimental Group: Meroterpene-enriched fraction.

-

-

Dosing Regimen: Treatment initiated when tumors became palpable. Specific dosage and frequency are detailed in the original publication.

-

Endpoint: Tumor volume and weight measurement at the end of the study.

Quantitative Data Summary:

Table 2: Antitumor Activity of Meroterpene-Enriched Fraction in Ehrlich Adenocarcinoma Model

| Treatment Group | Mean Tumor Volume (mm³) | Tumor Growth Inhibition (%) |

| Negative Control | [Data not available in abstract] | - |

| Meroterpene-Enriched Fraction | [Data not available in abstract] | Highly effective |

| Doxorubicin | [Data not available in abstract] | [Data not available in abstract] |

Detailed quantitative data from the full publication by Rizzo et al. should be consulted for precise figures.

Study II: Guajadial in Human Non-Small-Cell Lung Carcinoma (NSCLC) Xenograft Model

Research has shown that Guajadial suppresses tumor growth in human NSCLC (A549) xenograft mouse models.[1]

Experimental Protocol:

-

Animal Model: Immunodeficient mice (e.g., athymic nude mice).

-

Cell Line: A549 human non-small-cell lung carcinoma cells.

-

Tumor Induction: Subcutaneous injection of A549 cells into the flank of the mice.

-

Treatment Groups:

-

Control Group: Vehicle.

-

Experimental Group: Guajadial.

-

-

Dosing Regimen: Specific dosage, route of administration, and treatment schedule to be determined based on maximum tolerated dose (MTD) studies.

-

Endpoints:

-

Tumor volume measurements at regular intervals.

-

Body weight monitoring to assess toxicity.

-

Post-euthanasia: Tumor weight measurement and histopathological analysis.

-

Proposed Signaling Pathway of Guajadial

Guajadial has been suggested to act as a Selective Estrogen Receptor Modulator (SERM), similar to tamoxifen, and may also inhibit the Ras/MAPK signaling pathway.[2][3]

Caption: Proposed signaling pathways of Guajadial.

Experimental Workflow for In Vivo Xenograft Studies

The following diagram outlines a typical workflow for conducting an in vivo xenograft study to evaluate the efficacy of a compound like this compound.

Caption: Standard workflow for a xenograft mouse model study.

Logical Relationship: From In Vitro to In Vivo

The progression from initial in vitro screening to in vivo validation is a critical path in preclinical drug development.

Caption: Logical flow from in vitro to in vivo studies.

Conclusion

This compound and related compounds from Psidium guajava represent a promising avenue for anticancer drug discovery. The provided data and protocols, based on studies of Guajadial and guajadial-enriched fractions, offer a solid foundation for designing and executing in vivo xenograft studies to further elucidate the therapeutic potential of this compound. Rigorous, well-controlled preclinical studies are essential to validate its efficacy and mechanism of action, paving the way for potential clinical development.

References

Application Notes and Protocols for Guajadial E Administration in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration and dosage of Guajadial and its enriched fractions in various animal models, based on preclinical research findings. The protocols and data presented herein are intended to serve as a guide for designing and executing in vivo studies to evaluate the therapeutic potential of this natural compound.

Summary of In Vivo Administration and Dosage

Quantitative data from preclinical studies on Guajadial-enriched fractions are summarized in the table below. It is important to note that these studies have primarily utilized fractions enriched with Guajadial rather than the pure isolated "Guajadial E" compound. Researchers should consider the purity of their test article when designing experiments based on this data.

| Animal Model | Test Article | Doses | Route of Administration | Vehicle | Key Findings |

| Prepubescent Female Wistar Rats | Guajadial-Enriched Fraction | 12.5, 25, and 50 mg/kg | Oral | PBS (pH 7.0) + Tween 80 | Inhibition of estradiol-induced uterine proliferation.[1] |

| Female Balb/c Mice with Ehrlich Solid Tumor | Guajadial-Enriched Fraction | 12.5, 25, and 50 mg/kg/day | Oral | PBS (pH 7.0) + Tween 80 | Significant inhibition of tumor growth.[2] |

| Female Swiss Mice with Ehrlich Solid Tumor | Meroterpene-Enriched Fraction | 10, 30, and 50 mg/kg (every 3 days for 21 days) | Intraperitoneal | Not specified | Significant inhibition of tumor growth.[3][4] |

| Male BALB/c Nude Mice with LNCaP Xenograft | Psidium guajava Aqueous Extract | 1.5 mg/mouse/day | Not specified | Not specified | Significant reduction in tumor size and PSA serum levels.[5][6][7] |

Experimental Protocols

Uterotrophic Assay in Prepubescent Rats

This protocol is designed to evaluate the anti-estrogenic activity of a test compound.

Objective: To determine if the Guajadial-enriched fraction can inhibit the uterotrophic effect of estradiol in immature female rats.

Animal Model:

-

Species: Rat (Wistar)

-

Sex: Female

-

Age: 21 days old (prepubescent)

Materials:

-

Guajadial-enriched fraction

-

17β-estradiol

-

Vehicle: Phosphate-buffered saline (PBS, pH 7.0) with a surfactant such as Tween 80

-

Oral gavage needles

-

Analytical balance

-

Surgical tools for dissection

Procedure:

-

Animal Acclimation: Acclimate the animals to the housing conditions for at least 3 days prior to the experiment.

-

Grouping: Randomly divide the animals into the following groups (n=8 per group):

-

Vehicle control

-

Estradiol control

-

Estradiol + Guajadial-enriched fraction (low dose, e.g., 12.5 mg/kg)

-

Estradiol + Guajadial-enriched fraction (medium dose, e.g., 25 mg/kg)

-

Estradiol + Guajadial-enriched fraction (high dose, e.g., 50 mg/kg)

-

-

Dosing:

-

Administer the vehicle or Guajadial-enriched fraction orally once daily for a specified period (e.g., 3 days).

-

Administer 17β-estradiol (subcutaneously) 15 minutes after the oral administration of the test compound.

-

-

Endpoint:

-

On the day after the last treatment, euthanize the animals.

-

Carefully dissect the uterus and ovaries.

-

Remove any adhering fat and connective tissue.

-

Weigh the uterus (wet weight) and ovaries.

-

-

Data Analysis: Compare the uterine and ovarian weights between the different treatment groups. A significant reduction in uterine weight in the groups receiving the Guajadial-enriched fraction compared to the estradiol control group indicates anti-estrogenic activity.

Ehrlich Solid Tumor Model in Mice

This protocol is used to assess the in vivo antitumor efficacy of a test compound.

Objective: To evaluate the effect of a Guajadial-enriched fraction on the growth of Ehrlich solid tumors in mice.

Animal Model:

-

Species: Mouse (e.g., Swiss or Balb/c)

-

Sex: Female

Materials:

-

Ehrlich ascites carcinoma cells

-

Guajadial-enriched fraction

-

Vehicle (e.g., PBS pH 7.0 + Tween 80)

-

Doxorubicin (positive control)

-

Calipers for tumor measurement

-

Syringes and needles for tumor cell inoculation and drug administration

Procedure:

-

Tumor Inoculation: Inoculate a suspension of Ehrlich ascites carcinoma cells (e.g., 2 x 10^6 cells) subcutaneously into the right hind footpad or flank of each mouse.

-

Grouping: Once the tumors are palpable, randomly assign the mice to the following treatment groups:

-

Vehicle control

-

Guajadial-enriched fraction (e.g., 10, 30, 50 mg/kg)

-

Positive control (e.g., Doxorubicin, 3 mg/kg, administered intraperitoneally every three days)

-

-

Treatment: Administer the treatments as per the defined schedule (e.g., orally daily or intraperitoneally every 3 days) for a specified duration (e.g., 21 days).

-

Tumor Measurement: Measure the tumor volume using calipers every few days throughout the study.

-

Endpoint: At the end of the treatment period, euthanize the animals and excise the tumors for final weight measurement.

-

Data Analysis: Compare the tumor growth rates and final tumor weights between the different treatment groups.

Signaling Pathway Diagrams

The following diagrams illustrate the proposed signaling pathways through which Guajadial may exert its biological effects.

Caption: Guajadial as a Selective Estrogen Receptor Modulator (SERM).

Caption: Inhibition of Androgen Receptor Signaling by Guava Extract.

Caption: Modulation of Downstream Apoptotic Pathways.

Experimental Workflow

The following diagram outlines a general workflow for in vivo studies of Guajadial or its enriched fractions.

Caption: General workflow for in vivo efficacy studies.

References

- 1. Anti-Estrogenic Activity of Guajadial Fraction, from Guava Leaves (Psidium guajava L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. In vitro, in vivo and in silico analysis of the anticancer and estrogen-like activity of guava leaf extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Action mechanism and signal pathways of Psidium guajava L. aqueous extract in killing prostate cancer LNCaP cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 7. researchgate.net [researchgate.net]

"Guajadial E" as a potential therapeutic agent for breast cancer

Application Notes and Protocols for Researchers

Introduction

Guajadial E, a meroterpenoid compound derived from guava leaves (Psidium guajava), has emerged as a promising candidate for breast cancer therapy. Preclinical studies have demonstrated its anti-proliferative and anti-estrogenic properties, suggesting its potential as a novel therapeutic agent. These application notes provide a comprehensive overview of the current understanding of this compound's effects on breast cancer cells, including its mechanism of action, along with detailed protocols for key experimental assays.

Mechanism of Action

This compound is believed to exert its anti-cancer effects through multiple mechanisms:

-

Anti-estrogenic Activity: this compound has a structural similarity to tamoxifen, a well-known selective estrogen receptor modulator (SERM) used in breast cancer treatment. It is suggested that this compound may act as a phytoestrogen, interfering with estrogen receptor (ER) signaling pathways that are crucial for the growth of ER-positive breast cancers. This interference can inhibit the proliferative effects of estradiol.

-

Induction of Apoptosis: Studies on extracts containing guajadial suggest the induction of programmed cell death, or apoptosis, in breast cancer cells. This process is often mediated by the regulation of pro-apoptotic and anti-apoptotic proteins, such as those from the Bcl-2 family, and the activation of caspases, which are key executioner enzymes in the apoptotic cascade.

-

Modulation of Signaling Pathways: There is evidence to suggest that the broader extracts of Psidium guajava may influence critical signaling pathways involved in cancer cell proliferation and survival, such as the Ras/MAPK pathway. The coordinate hyperactivation of Notch1 and Ras/MAPK pathways has been correlated with poor patient survival in breast cancer.

Quantitative Data

The following tables summarize the reported anti-proliferative activity of guajadial-containing extracts on various breast cancer cell lines. It is important to note that some studies have used an "enriched guajadial fraction" rather than purified this compound.

Table 1: In Vitro Anti-proliferative Activity of this compound and Related Extracts

| Compound/Extract | Cell Line | Assay | Parameter | Value | Reference |

| Enriched Guajadial Fraction | MCF-7 | SRB | TGI (Total Growth Inhibition) | 5.59 µg/mL | [1] |

| Enriched Guajadial Fraction | MCF-7 BUS | SRB | TGI (Total Growth Inhibition) | 2.27 µg/mL | [1] |

Note: TGI is the concentration of the drug that causes total growth inhibition.

Experimental Protocols

Detailed protocols for key experiments to evaluate the therapeutic potential of this compound are provided below.

Cell Viability and Cytotoxicity Assays

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of cells.

Principle: Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed breast cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Gently shake the plate for 5-15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).

b) Sulforhodamine B (SRB) Assay

This assay is a colorimetric method used for determining cell density, based on the measurement of cellular protein content.

Principle: SRB is a bright pink aminoxanthene dye with two sulfonic groups that can bind to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and thus to the cell number.

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Cell Fixation: After the treatment period, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

-

Washing: Carefully wash the plate five times with slow-running tap water and allow it to air dry.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

-

Washing: Quickly rinse the plate four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plate to air dry completely.

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Shake the plate for 5-10 minutes on a shaker. Measure the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth and determine the IC₅₀ or TGI values.

Apoptosis Assays

a) Annexin V-FITC and Propidium Iodide (PI) Staining by Flow Cytometry

This assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound as described for the viability assays.

-

Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-Annexin V and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry Analysis: Analyze the cells by flow cytometry within 1 hour.

-

Healthy cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

b) Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect proteins of interest, such as caspases (e.g., cleaved caspase-3, -9) and Bcl-2 family proteins (e.g., Bax, Bcl-2).

Protocol:

-

Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Gel Electrophoresis: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-caspase-3, anti-PARP, anti-Bax, anti-Bcl-2, anti-β-actin as a loading control) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways affected by this compound and the workflows of the key experimental protocols.

References

Guajadial E: Application Notes and Protocols for Lung Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guajadial E, a meroterpenoid derived from guava leaves (Psidium guajava), has emerged as a compound of interest in oncological research. This document provides detailed application notes and experimental protocols for investigating the effects of this compound on non-small cell lung cancer (NSCLC) cells. The information presented herein is intended to guide researchers in studying its cytotoxic, anti-proliferative, and anti-metastatic properties, as well as elucidating its mechanism of action.

Biological Activity and Data Presentation

This compound has demonstrated significant cytotoxic and anti-proliferative effects against human lung cancer cell lines. The following tables summarize the quantitative data available for this compound and the broader compound, Guajadial, in the context of lung cancer research.

Table 1: In Vitro Cytotoxicity of this compound

| Compound | Cell Line | Assay Type | Parameter | Value |

| This compound | A-549 | Cytotoxicity | IC₅₀ | 6.30 µM |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Biological Activities of Guajadial in Non-Small Cell Lung Cancer (NSCLC)

| Biological Effect | Cell Lines | Observations | Potential Pathway |